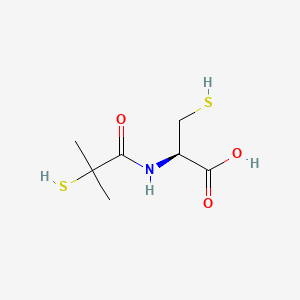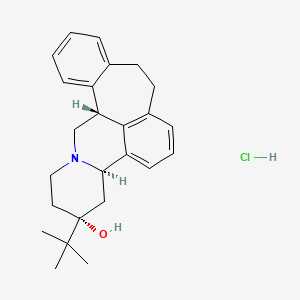
丁酰氯胺盐酸盐
描述
丁酰氯胺盐酸盐是一种化学化合物,以其作为多巴胺受体拮抗剂的作用而闻名。它主要用于科学研究,尚未上市用于临床使用。
科学研究应用
丁酰氯胺盐酸盐在科学研究中具有广泛的应用:
化学: 用作研究多巴胺受体拮抗剂的参考化合物。
生物学: 用于涉及多巴胺受体功能和信号通路的实验。
医学: 正在研究其在神经系统疾病中的潜在治疗作用,但尚未用于临床。
工业: 用于开发靶向多巴胺受体的新药.
作用机制
丁酰氯胺盐酸盐通过阻断多巴胺受体(特别是 D2 亚型)发挥作用。这种拮抗作用抑制多巴胺信号传导,多巴胺信号传导在各种神经过程至关重要。 该化合物的机制涉及与多巴胺受体结合,阻止多巴胺发挥作用,从而调节神经传递并影响行为和生理反应 .
类似化合物:
- 丁烯芬盐酸盐
- 舒必利
- 喹吡罗盐酸盐
- 螺哌酮
比较: 丁酰氯胺盐酸盐因其独特的结构和对多巴胺受体的高度亲和性而独一无二。与类似化合物相比,它表现出不同的药理特性,使其成为神经药理学研究中宝贵的工具。 例如,尽管舒必利和螺哌酮也是多巴胺受体拮抗剂,但丁酰氯胺盐酸盐独特的立体化学和结合特征提供了对多巴胺受体功能的不同见解 .
生化分析
Biochemical Properties
Butaclamol hydrochloride interacts with dopamine receptors, acting as an antagonist . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents dopamine from binding . This interaction with dopamine receptors is crucial in its role in biochemical reactions .
Cellular Effects
Butaclamol hydrochloride, through its antagonistic action on dopamine receptors, can influence various cellular processes. It has been used as a dopamine receptor blocker in dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue . By blocking dopamine receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Butaclamol hydrochloride involves its binding to dopamine receptors and acting as an antagonist . This means it binds to these receptors and prevents dopamine from activating them . This can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
Given its role as a dopamine receptor antagonist, it may interact with enzymes or cofactors involved in dopamine metabolism .
Transport and Distribution
Given its role as a dopamine receptor antagonist, it may be expected to be transported to and distributed in areas where dopamine receptors are present .
Subcellular Localization
Given its role as a dopamine receptor antagonist, it may be expected to localize to areas where dopamine receptors are present .
准备方法
合成路线和反应条件: 丁酰氯胺盐酸盐的合成涉及多个步骤,从合适的原料开始。该过程通常包括通过环化反应形成核心结构,然后进行官能团修饰以获得所需的化学性质。 具体的反应条件,如温度、溶剂和催化剂,都需要严格控制,以确保高产率和纯度 .
工业生产方法: 尽管详细的工业生产方法没有被广泛记录,但更大规模的合成可能涉及实验室规模程序的优化。 这包括扩大反应规模,确保一致的质量控制,并实施高效的纯化技术以获得纯形式的丁酰氯胺盐酸盐 .
化学反应分析
反应类型: 丁酰氯胺盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能改变化合物的活性。
常用试剂和条件:
氧化: 常用的氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如氢化锂铝或硼氢化钠。
取代: 在适当条件下使用亲核试剂如卤化物或胺.
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,从而导致结构多样的化合物 .
相似化合物的比较
- Butenafine hydrochloride
- Sulpiride
- Quinpirole hydrochloride
- Spiperone
Comparison: Butaclamol hydrochloride is unique due to its specific structure and high affinity for dopamine receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool in neuropharmacological research. For instance, while sulpiride and spiperone are also dopamine receptor antagonists, butaclamol hydrochloride’s unique stereochemistry and binding profile offer different insights into dopamine receptor functions .
属性
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-OMMJFLKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36504-93-5 (Parent) | |
| Record name | Butaclamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045757 | |
| Record name | Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-94-6 | |
| Record name | Butaclamol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36504-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butaclamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACLAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


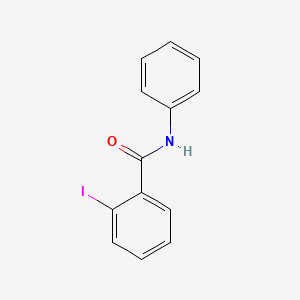
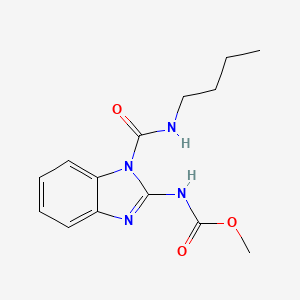
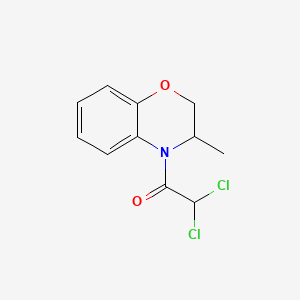
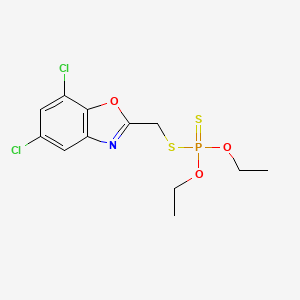
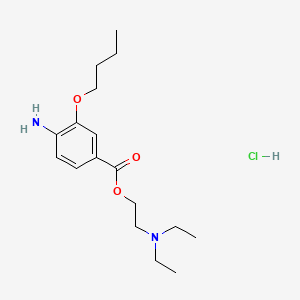
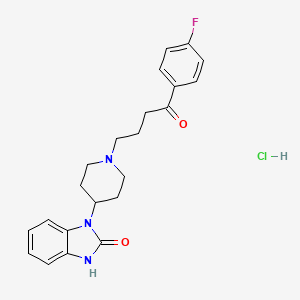
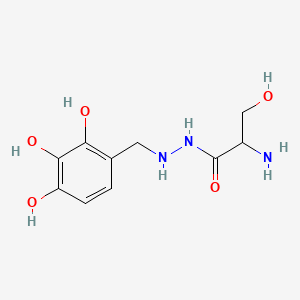
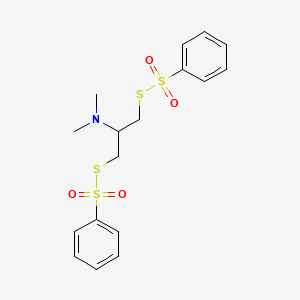
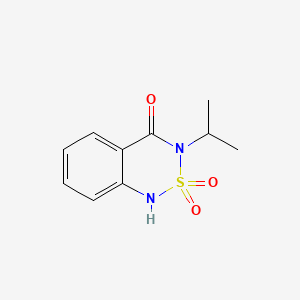
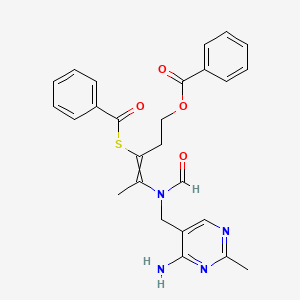
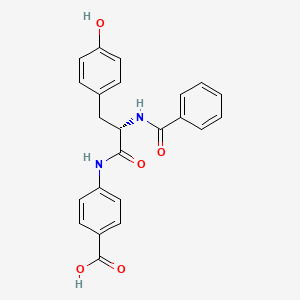
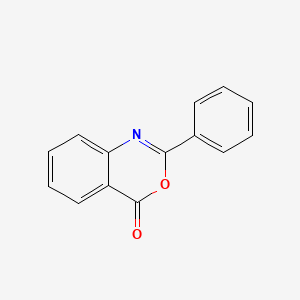
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)
